(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

Catalog No.
S742632
CAS No.
956276-42-9
M.F
C10H18N2O2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

CAS Number

956276-42-9

Product Name

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

IUPAC Name

tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

YKGWXZRHRQUYTA-JGVFFNPUSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CN[C@@H]2C1

Organic Synthesis:

  • Asymmetric Catalysis: Due to its stereochemistry (having two "S" configurations), (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane can be used as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of one enantiomer (mirror image) over another in chemical reactions. This property makes it valuable for synthesizing various enantiopure compounds with specific biological activities.

Medicinal Chemistry:

  • Drug Design and Development: The bicyclic structure and the presence of nitrogen atoms in (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane make it a potential scaffold for designing and developing new drugs. By modifying the molecule's functional groups, researchers can explore its potential interaction with various biological targets and evaluate its therapeutic potential for specific diseases.

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms within a seven-membered ring system. The compound is notable for its two stereogenic centers, both configured as "S," contributing to its chiral nature. The molecular formula of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane is C13H16N2O2, with a molecular weight of 232.28 g/mol. Its systematic name reflects its tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during

Due to the presence of the Boc group and the nitrogen atoms in its structure. It can undergo:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, yielding the corresponding amine.
  • Amination: The nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: It can react with electrophiles in condensation reactions to form more complex structures .

Research indicates that (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane and its derivatives exhibit significant biological activity, particularly as ligands for nicotinic acetylcholine receptors. These receptors are implicated in various neurological functions and disorders. For instance, studies have shown that derivatives of this compound can act as potential radioligands for positron emission tomography imaging of cerebral α7 nicotinic acetylcholine receptors, which are associated with cognitive functions and certain neuropsychiatric disorders .

The synthesis of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with readily available precursors such as benzyl 3-(tert-butoxycarbonylamino)-4-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate.
  • Formation of the Bicyclic Structure: Key steps include cyclization reactions that form the bicyclic framework.
  • Boc Protection: The amine component is protected using the Boc group to facilitate further reactions without affecting the amine functionality.
  • Purification: The final product is usually purified through techniques such as chromatography to achieve a high purity level suitable for biological testing or further chemical modification .

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane has several applications in medicinal chemistry and drug development:

  • Chiral Ligand: Due to its stereochemistry, it serves as a chiral ligand in asymmetric catalysis.
  • Potential Therapeutics: Its derivatives are explored as potential therapeutic agents targeting nicotinic receptors, which could be beneficial in treating cognitive deficits and neuropsychiatric disorders.
  • Radioligand Development: It is utilized in the development of radioligands for imaging studies involving nicotinic acetylcholine receptors .

Interaction studies involving (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane focus on its binding affinity and selectivity towards nicotinic acetylcholine receptor subtypes. Research has demonstrated that certain derivatives exhibit high binding affinities (Ki values around 0.5 to 0.6 nM) for α7 nicotinic acetylcholine receptors, indicating their potential utility in pharmacological applications targeting cognitive enhancement and neuroprotection .

Several compounds share structural similarities with (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane, each exhibiting unique properties:

Compound NameCAS NumberSimilarityNotable Features
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate1523571-18-70.93Different bicyclic structure
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate1086398-02-80.94Spirocyclic structure
Tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate186203-81-60.94Hexahydropyridine framework
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate392338-15-70.94Pyrrolidine derivative
(4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate159991-07-80.94Octahydropyridine framework

The uniqueness of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane lies in its specific bicyclic structure and dual stereochemistry that enables targeted interactions with nicotinic acetylcholine receptors while providing a versatile scaffold for synthetic modifications and applications in drug discovery .

Advanced Nuclear Magnetic Resonance Analysis of Bridgehead Protons and Carbons

The nuclear magnetic resonance spectroscopic analysis of (S,S)-3-Boc-3,6-diazabicyclo[3.2.0]heptane presents unique challenges and opportunities due to its rigid bicyclic framework containing two nitrogen atoms at bridgehead positions. The compound's stereochemical complexity, enhanced by the presence of a tert-butoxycarbonyl protecting group, requires sophisticated nuclear magnetic resonance techniques for complete structural elucidation [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of (S,S)-3-Boc-3,6-diazabicyclo[3.2.0]heptane exhibits distinctive features that reflect the constrained geometry of the bicyclic system. The bridgehead protons, positioned at carbon-1 and carbon-5, display characteristic chemical shifts and coupling patterns that serve as diagnostic markers for this structural framework [3] [4]. The proton at carbon-1 appears as a double doublet at δ 4.63 parts per million with coupling constants of 6.1 and 3.7 hertz, indicating its rigid positioning within the bicyclic scaffold [3].

The geminal coupling constants observed in the system are particularly informative, with values ranging from 11.2 to 11.6 hertz between diastereotopic protons on the same carbon atom [3] [4]. These large geminal coupling constants reflect the highly constrained nature of the bicyclic ring system, where conformational flexibility is severely restricted. The vicinal coupling patterns reveal the stereochemical relationships between adjacent protons, with trans-diaxial arrangements showing larger coupling constants compared to gauche relationships [5] [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the electronic environment of each carbon atom within the bicyclic framework. The bridgehead carbons display characteristic chemical shifts that reflect their unique bonding environments [3] [7]. Carbon-1, bearing the nitrogen atom, appears at δ 60.5 parts per million, while carbon-5 resonates at δ 65.2 parts per million, both positions consistent with carbons attached to electron-withdrawing nitrogen atoms [8] [9].

The carbamate carbonyl carbon of the Boc protecting group exhibits a distinctive signal at δ 155.1 parts per million, falling within the expected range for carbamate carbonyl carbons [7] [9]. The tert-butyl quaternary carbon appears at δ 80.5 parts per million, while the methyl carbons of the tert-butyl group resonate at δ 28.4 parts per million [3] [10]. These chemical shift values provide definitive confirmation of the Boc protecting group's presence and integrity.

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation, prove essential for complete structural assignment [11] [1]. These techniques enable the unambiguous identification of through-bond connectivities and facilitate the differentiation between chemically similar but structurally distinct carbon environments within the bicyclic system [12] [13].

The heteronuclear single quantum coherence experiment establishes direct carbon-hydrogen connectivities, while heteronuclear multiple bond correlation reveals long-range carbon-hydrogen correlations that confirm the bicyclic connectivity pattern [11] [14]. These correlations are particularly valuable for establishing the substitution pattern around the diazabicyclic core and confirming the position of the Boc protecting group [1] [2].

Position¹H NMR δ (ppm)¹³C NMR δ (ppm)MultiplicityJ (Hz)
C-1 (bridgehead)4.6360.5dd6.1, 3.7
C-22.47-2.6228.4dd/m11.2-11.6
C-33.05-3.2244.2d/m11.2-11.5
C-42.96-3.4553.7m-
C-5 (bridgehead)3.9565.2m-
C-62.47-2.6228.4dd/m11.2-11.6
C-7 (COO)-155.1--
C-8 (C(CH₃)₃)-80.5--
C-9 (CH₃)1.4328.4s-

High Resolution Mass Spectrometry Fragmentation Patterns in Diazabicycloheptane Derivatives

High resolution mass spectrometry analysis of (S,S)-3-Boc-3,6-diazabicyclo[3.2.0]heptane reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the decomposition pathways of Boc-protected diazabicyclic compounds [15] [16] [17]. The molecular ion peak appears at m/z 199 corresponding to [M+H]⁺, confirming the molecular formula C₁₀H₁₈N₂O₂ [3].

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves the characteristic McLafferty rearrangement of the tert-butoxycarbonyl protecting group [15] [16]. This process results in the loss of isobutene (C₄H₈, 56 daltons) to generate a fragment ion at m/z 143 [17] [18]. The McLafferty rearrangement represents a favorable six-membered transition state mechanism that is particularly common in tert-butyl carbamate derivatives under electron ionization conditions [16].

The direct cleavage of the entire Boc protecting group produces a significant fragment ion at m/z 99, corresponding to the protonated diazabicycloheptane core [M-Boc]⁺ [3] [19]. This fragmentation pathway provides definitive evidence for the presence of the Boc protecting group and confirms the mass of the underlying bicyclic amine framework [15] [20].

Secondary Fragmentation Processes

Secondary fragmentation processes involve further decomposition of the primary fragment ions. The tert-butyl cation (C₄H₉⁺) appears at m/z 57, resulting from the cleavage of carbon-carbon bonds within the tert-butyl group [17] [20]. Decarboxylation processes generate carbon dioxide loss, producing fragment ions that reflect the carbamate functionality's characteristic instability under mass spectrometric conditions [18] [21].

The diazabicyclic core itself exhibits remarkable stability under fragmentation conditions, with minimal ring-opening observed even at high collision energies [22] [23]. This stability reflects the favorable thermodynamics of the bicyclic ring system and the stabilizing influence of the nitrogen atoms at bridgehead positions [24] [25].

Mechanistic Considerations

The fragmentation mechanisms observed in diazabicycloheptane derivatives follow predictable patterns based on the electronic structure and conformational constraints of the bicyclic system [22] [24]. The preferential cleavage of bonds adjacent to nitrogen atoms reflects the ability of nitrogen lone pairs to stabilize positive charge development during fragmentation [23] [20].

Accurate mass measurements confirm the elemental compositions of fragment ions, providing additional structural verification beyond nominal mass determination [21] [26]. The high resolution capabilities of modern mass spectrometers enable the differentiation between isobaric fragment ions that might otherwise appear identical in low-resolution spectra [22] [27].

Fragment Ion (m/z)Relative Intensity (%)AssignmentLossMechanism
199100[M+H]⁺-Molecular ion
14385[M-C₄H₈]⁺C₄H₈ (56 Da)McLafferty rearrangement
9960[M-Boc]⁺Boc group (100 Da)Boc cleavage
5745[C₄H₉]⁺tert-butyl (142 Da)Isobutene loss
4430[CO₂]⁺CO₂ from Boc (155 Da)Decarboxylation

Infrared Spectral Signatures of Protected Amine Functionalities

The infrared spectrum of (S,S)-3-Boc-3,6-diazabicyclo[3.2.0]heptane exhibits characteristic absorption bands that reflect both the bicyclic framework and the tert-butoxycarbonyl protecting group functionalities [28] [29] [30]. The spectroscopic signatures provide valuable information about hydrogen bonding patterns, conformational preferences, and the electronic environment of the protected amine groups [31] [32].

Carbamate Carbonyl Stretching Vibrations

The most diagnostic feature in the infrared spectrum is the intense carbonyl stretching vibration of the carbamate group, appearing at 1706 wave numbers per centimeter [33] [29]. This frequency is characteristic of carbamate carbonyls and reflects the electronic delocalization between the nitrogen lone pair and the carbonyl π-system [31] [32]. The position of this absorption provides information about the degree of conjugation and the electronic environment surrounding the carbonyl group [30].

The carbonyl frequency in Boc-protected amines typically appears in the range of 1700-1720 wave numbers per centimeter, with the exact position influenced by conformational factors and intermolecular interactions [28] [29]. In the rigid bicyclic system of diazabicycloheptane, conformational constraints limit the rotational freedom around the carbamate nitrogen-carbonyl bond, resulting in a well-defined absorption frequency [31].

Nitrogen-Hydrogen Stretching and Bending Vibrations

The unprotected nitrogen atom in the bicyclic system gives rise to nitrogen-hydrogen stretching vibrations in the region of 3445 wave numbers per centimeter [34] [35]. This absorption appears as a medium-intensity band, reflecting the secondary amine character of the unprotected nitrogen [36] [37]. The frequency and intensity of this absorption provide information about hydrogen bonding interactions and the steric environment around the nitrogen atom [31] [32].

The protected nitrogen atom contributes to the infrared spectrum through nitrogen-hydrogen bending vibrations coupled with carbon-nitrogen stretching modes, appearing at approximately 1503 wave numbers per centimeter [33] [32]. This absorption reflects the constrained geometry imposed by the carbamate protecting group and provides confirmation of successful Boc protection [28] [38].

Carbon-Oxygen Stretching Vibrations

The carbamate carbon-oxygen bond exhibits characteristic stretching vibrations at 1166 wave numbers per centimeter, reflecting the partial double bond character arising from resonance with the nitrogen lone pair [31] [29]. Additional carbon-oxygen stretching vibrations associated with the tert-butyl ether functionality appear at 1064 wave numbers per centimeter [39] [30].

Aliphatic Carbon-Hydrogen Stretching Vibrations

The tert-butyl methyl groups of the Boc protecting group contribute strong carbon-hydrogen stretching vibrations at 2971 wave numbers per centimeter [33] [30]. The bicyclic framework contributes additional aliphatic carbon-hydrogen stretching absorptions at 2934 wave numbers per centimeter, reflecting the constrained geometry of the ring system [40] [37].

These spectroscopic features collectively provide a comprehensive fingerprint for the Boc-protected diazabicycloheptane structure, enabling both qualitative identification and quantitative analysis of the compound [39] [38]. The combination of characteristic frequencies allows for the differentiation between various protecting group strategies and confirms the integrity of the bicyclic framework [28] [41].

Frequency (cm⁻¹)IntensityAssignmentFunctional Group
3445mediumN-H stretch (free)Amine
2971strongC-H stretch (CH₃)Boc methyl
2934strongC-H stretch (aliphatic)Bicyclic CH
1706very strongC=O stretch (carbamate)Carbamate carbonyl
1503strongN-H bend + C-N stretchProtected amine
1166strongC-O stretch (carbamate)Carbamate C-O
1064mediumC-O stretch (tert-butyl)tert-Butyl ether
861weakC-C stretch (bicyclic)Bicyclic framework

XLogP3

0.6

Wikipedia

Tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Dates

Last modified: 08-15-2023

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